Product packaging for 1-Bromo-4-(1,2-dibromoethyl)benzene(Cat. No.:CAS No. 33458-10-5)

1-Bromo-4-(1,2-dibromoethyl)benzene

Cat. No.: B11965389
CAS No.: 33458-10-5
M. Wt: 342.85 g/mol
InChI Key: NRUIEVHCKHZAHT-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzenes in Contemporary Organic Chemistry

Halogenated benzenes are a cornerstone of modern organic chemistry, serving as versatile building blocks and intermediates in the synthesis of a wide range of complex molecules. ontosight.aiontosight.ai The introduction of one or more halogen atoms onto a benzene (B151609) ring significantly alters its electronic properties and reactivity, opening up a plethora of synthetic possibilities. sigmaaldrich.com These compounds are crucial in the production of numerous pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiontosight.ai For instance, halogenated benzene derivatives are integral to the synthesis of over half of all pharmaceuticals. ontosight.ai Their utility stems from their ability to participate in a variety of chemical transformations, including cross-coupling reactions, which allow for the construction of intricate molecular architectures. ontosight.ai The continued exploration of halogenated benzenes fuels innovation in drug discovery, materials science, and chemical manufacturing. ontosight.aiontosight.ai

Structural Characteristics of 1-Bromo-4-(1,2-dibromoethyl)benzene

This compound is a polyhalogenated aromatic compound with a distinct molecular architecture. Its structure consists of a benzene ring substituted at the first and fourth positions. A bromine atom is attached directly to the benzene ring at position one, while a 1,2-dibromoethyl group is attached at position four. This side chain features two bromine atoms bonded to the two carbon atoms of the ethyl group.

The presence of three bromine atoms, one on the aromatic ring and two on the aliphatic side chain, defines its classification as a tribrominated compound. This unique arrangement of halogen atoms imparts specific physical and chemical properties to the molecule.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₈H₇Br₃ nih.govsigmaaldrich.comuni.lu
Molecular Weight342.85 g/mol nih.gov
IUPAC NameThis compound uni.lu
SMILESC1=CC(=CC=C1C(CBr)Br)Br uni.lu
InChI KeyNRUIEVHCKHZAHT-UHFFFAOYSA-N uni.lu

Overview of Research Trajectories in this compound Chemistry

While extensive research on this compound is not widely documented in publicly available literature, its chemical structure suggests clear trajectories for its synthesis and potential applications. Chemical suppliers offer this compound for early discovery research, indicating its role as a building block in the exploration of new chemical entities. sigmaaldrich.comsigmaaldrich.com

The most logical synthetic route to this compound is through the electrophilic addition of molecular bromine (Br₂) to the vinyl group of 4-bromostyrene (B1200502). youtube.com 4-Bromostyrene itself is a valuable monomer used in the synthesis of polymers and in Heck reactions to create poly(1,4-phenylenevinylene). chemicalbook.comsigmaaldrich.com The reaction to form this compound involves the bromine molecule becoming polarized as it approaches the electron-rich double bond of the styrene (B11656) derivative, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to yield the vicinal dibromide. youtube.com

Research involving this compound would likely explore its utility as an intermediate. The presence of three bromine atoms at different positions offers a platform for regioselective reactions. The two bromine atoms on the ethyl side chain are susceptible to elimination reactions, which could regenerate a vinyl group, potentially with a different substitution pattern, or undergo nucleophilic substitution. The bromine atom on the benzene ring allows for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Future research may focus on using this compound to synthesize novel flame retardants, a known application for other polybrominated compounds, or as a precursor for creating complex pharmaceutical or agrochemical scaffolds. researchgate.netnih.gov The study of its spectroscopic and fragmentation patterns in mass spectrometry would also be a key area of investigation to understand its behavior and for analytical purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br3 B11965389 1-Bromo-4-(1,2-dibromoethyl)benzene CAS No. 33458-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(1,2-dibromoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUIEVHCKHZAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399682
Record name Benzene, 1-bromo-4-(1,2-dibromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-10-5
Record name Benzene, 1-bromo-4-(1,2-dibromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE
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Synthetic Methodologies for 1 Bromo 4 1,2 Dibromoethyl Benzene and Analogues

Precursor Synthesis and Functionalization Strategies

The synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene necessitates a carefully planned approach, beginning with the synthesis and functionalization of appropriate precursors. The key starting material for this target molecule is typically a substituted ethylbenzene (B125841) derivative, which then undergoes further bromination reactions.

Bromination of Substituted Ethylbenzenes

The initial step in many synthetic routes towards this compound involves the bromination of an ethylbenzene derivative. The primary precursor of interest is 4-bromostyrene (B1200502), also known as 1-bromo-4-vinylbenzene. scbt.com This compound possesses both a brominated aromatic ring and a vinyl group, which is susceptible to further functionalization.

4-Bromostyrene is a commercially available compound that is widely utilized in various organic transformations. chemicalbook.comsigmaaldrich.com It serves as a key building block in the synthesis of nitroolefins through alkene cross-metathesis and is instrumental in the Heck reaction for the synthesis of poly(1,4-phenylenevinylene). chemicalbook.com Its chemical properties and reactivity make it an ideal starting point for the synthesis of the target compound.

Formation of 1,2-Dibromoethyl Moieties

The defining feature of the target molecule is the 1,2-dibromoethyl group attached to the brominated benzene (B151609) ring. This moiety is typically introduced by the addition of bromine (Br₂) across the double bond of a styrenic precursor. In the case of synthesizing this compound, the direct bromination of 4-bromostyrene is the most straightforward approach.

The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of the vinyl group in 4-bromostyrene attacks a molecule of bromine, leading to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion (from the other bromine atom) on one of the carbon atoms of the bromonium ion results in the opening of the three-membered ring and the formation of the vicinal dibromide, this compound. sigmaaldrich.comuni.lu

Targeted Bromination Techniques

The synthesis of this compound and its analogs relies on specific and controlled bromination reactions. These can be broadly categorized into electrophilic aromatic bromination for substituting the benzene ring and radical bromination for functionalizing the aliphatic side-chain.

Electrophilic Aromatic Bromination for Ring Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. youtube.com In the context of synthesizing precursors for our target molecule, such as 4-bromoethylbenzene, this method is crucial. The bromination of ethylbenzene itself serves as a good illustrative example.

The reaction involves treating ethylbenzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). vaia.com The ethyl group is an ortho, para-directing group, meaning it activates these positions on the benzene ring towards electrophilic attack. youtube.com Consequently, the bromination of ethylbenzene yields a mixture of ortho- and para-bromoethylbenzene, with the para isomer being the major product due to reduced steric hindrance. vaia.com

ReactantReagentCatalystMajor ProductMinor Product
EthylbenzeneBr₂FeBr₃4-Bromoethylbenzene2-Bromoethylbenzene

This selective bromination of the aromatic ring provides the 4-bromo-substituted precursor necessary for the subsequent formation of the 1,2-dibromoethyl side chain.

Radical Bromination for Aliphatic Side-Chain Functionalization

For the functionalization of the ethyl side-chain, a different strategy, radical bromination, is employed. This method is highly selective for the benzylic position—the carbon atom directly attached to the aromatic ring—due to the resonance stabilization of the resulting benzylic radical intermediate. jove.comchemistrysteps.com

While elemental bromine can be used for radical bromination, N-Bromosuccinimide (NBS) is often the preferred reagent for benzylic bromination. vaia.comchadsprep.com The primary advantage of NBS is that it provides a low, constant concentration of bromine throughout the reaction, which helps to minimize side reactions, such as the addition of bromine to any double bonds that might be present in the molecule. chadsprep.comlibretexts.org

The reaction is typically initiated by light or a radical initiator. jove.comyoutube.com The process begins with the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This bromine radical then abstracts a hydrogen atom from the benzylic position of the ethylbenzene derivative, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com The HBr then reacts with NBS to produce a molecule of Br₂, which is subsequently attacked by the benzylic radical to form the desired benzylic bromide and another bromine radical, thus propagating the chain reaction. chadsprep.com

The high regioselectivity of this reaction for the benzylic position is a key feature. jove.com For instance, the bromination of ethylbenzene using NBS occurs almost exclusively at the benzylic carbon. jove.comvaia.com

SubstrateReagentConditionMajor Product
EthylbenzeneNBSLight/Heat1-Bromo-1-phenylethane

This selective benzylic bromination is a powerful tool for introducing a bromine atom onto the side chain, which can then be a precursor for further transformations, although the direct synthesis of this compound is more efficiently achieved through the bromination of 4-bromostyrene.

Regioselective Control in Side-Chain Bromination

The synthesis of this compound from 4-bromostyrene is fundamentally an electrophilic addition reaction. The primary challenge lies in achieving regioselectivity, specifically by targeting the double bond of the vinyl group (the side-chain) without inducing substitution on the electron-rich aromatic ring.

The typical mechanism for the bromination of an alkene like 4-bromostyrene involves the attack of the π-electrons of the double bond on a bromine molecule (Br₂). This process forms a cyclic bromonium ion intermediate. youtube.com The presence of the bromine atom already on the benzene ring deactivates the ring towards further electrophilic substitution, which aids in directing the reaction to the side chain. The subsequent attack by a bromide ion (Br⁻) on one of the carbons of the bromonium ion ring proceeds via an anti-addition, leading to the formation of the vicinal dibromide, this compound. youtube.com

Key strategies for ensuring side-chain selectivity include:

Absence of Lewis Acid Catalysts: Reactions are typically performed without Lewis acids (e.g., FeBr₃, AlCl₃), which are known to catalyze electrophilic aromatic substitution and would promote unwanted ring bromination.

Control of Temperature: Lower reaction temperatures generally favor the addition reaction at the double bond over aromatic substitution, which typically requires higher activation energy.

Optimization of Reaction Conditions and Selectivity

Optimizing the reaction is crucial for maximizing the yield of the desired product and ensuring its purity. This involves careful management of catalysts, reactant ratios, solvents, and methods to suppress byproduct formation.

Influence of Catalysts and Stoichiometry

For the direct bromination of the vinyl group on 4-bromostyrene, catalysts are generally not required. The reaction proceeds readily due to the high reactivity of the alkene's double bond toward electrophilic bromine.

Stoichiometry, however, is a critical parameter. A precise 1:1 molar ratio of 4-bromostyrene to molecular bromine (Br₂) is theoretically required. Using a significant excess of bromine can increase the likelihood of slower, competing side reactions, such as substitution on the aromatic ring, leading to polybrominated aromatic byproducts. google.comgoogle.com In practice, a slight excess of the brominating agent may be used to ensure complete conversion of the starting material, but this must be carefully controlled to maintain high selectivity.

Control of Byproduct Formation in Polybromination

The primary byproduct concern in the synthesis of this compound is polybromination, specifically the substitution of additional bromine atoms onto the aromatic ring. The existing bromo-substituent on the phenyl ring is an ortho-, para- director but is also deactivating. This deactivation slows down electrophilic aromatic substitution compared to benzene, but it does not entirely prevent it, especially under harsh conditions.

Methods to control byproduct formation include:

Strict Stoichiometric Control: As mentioned, avoiding an excess of the brominating agent is the most critical factor.

Low Reaction Temperature: Carrying out the reaction at room temperature or below disfavors the higher activation energy pathway of aromatic substitution.

Exclusion of Light: Photochemical conditions can initiate radical reactions, which could lead to benzylic bromination if an ethyl group were present, or other undesired pathways. For the target synthesis, the reaction is typically performed in the dark.

Emerging Synthetic Protocols

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods. Photocatalysis represents a significant advancement in this area for halogenation reactions.

Photocatalytic Approaches in Bromination Chemistry

Visible-light photocatalysis has emerged as a powerful and mild tool for generating bromine radicals, enabling a variety of bond-forming reactions under gentle conditions. nih.gov While the direct synthesis of this compound is an electrophilic addition, photocatalytic methods are highly relevant for producing related brominated compounds and represent a frontier in halogenation chemistry.

These methods often use a photocatalyst, such as Ru(bpy)₃Cl₂ or organic dyes, which becomes excited upon absorbing visible light. mdpi.com The excited photocatalyst can then interact with a bromine source, like bromotrichloromethane (B165885) (CBrCl₃) or N-bromosuccinimide (NBS), to generate a bromine radical. This radical can then initiate a chain reaction. For instance, photocatalysis can be used for the atom transfer radical addition (ATRA) of bromoalkanes to olefins. mdpi.com

A potential photocatalytic route relevant to analogues could involve the reaction of styrenes with a bromine source in the presence of a photocatalyst. Research has shown that various substituted styrenes can undergo photocatalytic halogenation to yield products like α-bromoketones or other halogenated compounds, depending on the specific reactants and conditions employed. mdpi.com These methods offer the advantage of using more stable and less hazardous bromine sources than molecular bromine and often proceed with high selectivity under mild, room-temperature conditions. researchgate.net

The table below outlines a comparison between traditional and emerging photocatalytic bromination methods.

ParameterTraditional Electrophilic AdditionPhotocatalytic Radical Approach
Bromine SourceMolecular Bromine (Br₂)NBS, CBr₄, CHBr₃ mdpi.comresearchgate.net
ConditionsDark, often low temperatureVisible light irradiation, room temperature nih.gov
CatalystTypically none requiredPhotocatalyst (e.g., Ru(bpy)₃Cl₂, organic dyes) mdpi.com
MechanismIonic (Bromonium ion intermediate) youtube.comRadical chain reaction nih.gov
AdvantagesWell-established, high yield for specific reactionMilder conditions, high functional group tolerance, uses safer reagents nih.gov

Electrochemical Synthesis Pathways

The electrochemical approach to the synthesis of this compound from 4-bromostyrene represents a green and efficient alternative to traditional chemical bromination methods, which often rely on hazardous reagents like elemental bromine. Electrochemical methods offer enhanced control over the reaction, high selectivity, and milder reaction conditions. The core of this process lies in the anodic oxidation of a bromide source to generate reactive bromine species in situ, which then react with the alkene functionality of the styrene (B11656) derivative.

The electrochemical bromination of alkenes, including styrene and its derivatives, is a well-established and thoroughly investigated field. nih.gov The process typically involves the use of a bromide salt, which can serve as both the bromine source and the supporting electrolyte, in an appropriate solvent. nih.gov The reaction can proceed through different mechanisms, primarily involving either a bromonium ion intermediate or a radical pathway, depending on the specific reaction conditions. researchgate.net

Research into the electrochemical bromination of substituted styrenes has demonstrated that the reaction is generally high-yielding for substrates with both electron-donating and electron-withdrawing groups on the aromatic ring. Specifically, for styrenes with mild substituents, yields of the corresponding vicinal dibromides can range from 83% to 98%. researchgate.net This suggests that the synthesis of this compound from 4-bromostyrene should proceed efficiently under electrochemical conditions.

A common experimental setup for such transformations is a biphasic water-chloroform system, utilizing an aqueous solution of sodium bromide (NaBr) and sulfuric acid (H₂SO₄) as the electrolyte. researchgate.net This two-phase approach facilitates the reaction between the organic substrate and the electrochemically generated bromine at the interface of the two liquids.

Detailed studies on the electrochemical bromination of various alkenes have provided insights into the optimal conditions for these reactions. Key parameters that are often optimized include the choice of electrode material, the composition of the electrolyte and solvent, the current density, and the temperature.

For instance, a study on the electrochemical bromination of a range of cyclic and acyclic alkenes, including substituted styrenes, employed a simple and effective method using a biphasic mixture. The results from this study are summarized in the table below, showcasing the versatility and efficiency of this electrochemical approach for the synthesis of vicinal dibromides.

Table 1: Electrochemical Bromination of Substituted Styrenes and Other Alkenes

Entry Substrate Product Yield (%)
1 Styrene 1,2-Dibromo-1-phenylethane 95
2 4-Methylstyrene 1-(1,2-Dibromoethyl)-4-methylbenzene 98
3 4-Chlorostyrene 1-Chloro-4-(1,2-dibromoethyl)benzene 92
4 4-Nitrostyrene 1-(1,2-Dibromoethyl)-4-nitrobenzene 83
5 Stilbene 1,2-Dibromo-1,2-diphenylethane 90
6 Indene 1,2-Dibromo-2,3-dihydro-1H-indene 88
7 Cyclooctene 1,2-Dibromocyclooctane 85

Data derived from studies on the electrochemical bromination of alkenes in a biphasic system. researchgate.net

The data clearly indicates that the electronic nature of the substituent on the styrene ring influences the yield, with both electron-donating (methyl) and electron-withdrawing (chloro, nitro) groups being well-tolerated. This robust nature of the reaction strongly supports the feasibility of synthesizing this compound in high yield via this electrochemical methodology.

Chemical Reactivity and Transformation Pathways of 1 Bromo 4 1,2 Dibromoethyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. The reactivity of the different bromine atoms in 1-bromo-4-(1,2-dibromoethyl)benzene varies significantly.

Reactivity at the Benzylic Dibromoethyl Group

The bromine atoms on the dibromoethyl group are more susceptible to nucleophilic attack than the bromine attached to the aromatic ring. This is due to the benzylic position of one of the bromine atoms, which can stabilize a carbocation intermediate through resonance with the benzene (B151609) ring, favoring an SN1-type mechanism. pw.live However, SN2 reactions are also possible. Common nucleophiles like hydroxides can lead to the substitution of the bromine atoms. For instance, reaction with sodium hydroxide (B78521) can replace the bromine atoms with hydroxyl groups. The presence of two bromine atoms on adjacent carbons allows for sequential substitution reactions.

Substitution on the Aromatic Ring

Nucleophilic aromatic substitution on the benzene ring of this compound is generally difficult. Aryl halides are typically unreactive towards nucleophilic substitution under standard conditions due to the high strength of the carbon-halogen bond and the electron-rich nature of the aromatic ring. libretexts.org For substitution to occur, harsh reaction conditions, such as high temperatures and pressures, or the presence of strong electron-withdrawing groups on the ring are usually required. libretexts.org In the case of this compound, the dibromoethyl group is an electron-withdrawing group, which can slightly activate the ring towards nucleophilic attack, but typically, forcing conditions are still necessary. libretexts.org

Elimination Reactions

Elimination reactions are a major pathway for the transformation of this compound, leading to the formation of unsaturated products.

Dehydrobromination to form Vinylic Derivatives (e.g., 4-Bromostyrene)

The treatment of this compound with a base can induce dehydrobromination, which is the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms to form a double bond. This reaction is a common method for the synthesis of vinylic compounds. For example, the elimination of one molecule of HBr from the dibromoethyl group leads to the formation of 1-bromo-4-(1-bromovinyl)benzene or 1-bromo-4-(2-bromovinyl)benzene. Further elimination of the remaining bromine atom from the vinyl group and a hydrogen from the ring is less common under typical dehydrobromination conditions.

A significant application of this type of reaction is the synthesis of 4-bromostyrene (B1200502). scribd.com This process often involves the dehydrohalogenation of a haloethyl bromobenzene (B47551) using a base, such as aqueous sodium hydroxide, often in the presence of a phase transfer catalyst. scribd.comgoogle.com The reaction can be carried out at elevated temperatures to promote the elimination process. google.com

Table 1: Reaction Conditions for Dehydrobromination

ReactantReagentsProduct(s)Reference
This compoundBase (e.g., KOH, NaOH)4-Bromostyrene, other vinylic bromides scribd.com
Haloethyl bromobenzenesAqueous NaOH, phase transfer catalystStyrene (B11656) derivatives scribd.com
β-bromoethyl bromobenzeneMolten alkali metal bromide, butanolBromostyrene, butyl bromide google.com

Stereochemical Outcomes of Elimination Pathways

The stereochemistry of elimination reactions is highly dependent on the reaction mechanism. E2 reactions, which are bimolecular, generally proceed through an anti-periplanar transition state, where the hydrogen and the leaving group are on opposite sides of the C-C bond. chemistrysteps.commgscience.ac.in This stereospecific requirement dictates the stereochemistry of the resulting alkene. libretexts.org If there is only one beta-hydrogen available for elimination, the reaction will be stereospecific, yielding a single stereoisomer of the product. chemistrysteps.com If there are multiple beta-hydrogens, the reaction can be stereoselective, with the major product often being the more stable trans-alkene. chemistrysteps.com

In the case of this compound, the elimination can lead to either (E)- or (Z)-isomers of the resulting vinyl bromide. The specific outcome depends on the conformation of the starting material and the reaction conditions. The preference for an anti-periplanar arrangement of the departing atoms is a key factor in determining the product's stereochemistry. libretexts.org While anti-elimination is generally favored, syn-elimination can occur under certain conditions, though it is typically less common. mgscience.ac.in

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgmsu.edu The existing substituents on the ring, the bromine atom and the 1,2-dibromoethyl group, influence the rate and position of the incoming electrophile.

Both the bromine atom and the dibromoethyl group are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic attack compared to benzene itself. ambeed.com This is due to their electron-withdrawing inductive effects. However, the bromine atom is an ortho-, para-director because its lone pairs of electrons can be donated to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the substitution at these positions. libretexts.org The 1,2-dibromoethyl group is primarily a meta-director due to its strong electron-withdrawing inductive effect.

When both an ortho-, para-director and a meta-director are present on the benzene ring, the position of the new substituent is determined by the directing effects of both groups. In this case, the directing effects are conflicting. The bromine directs incoming electrophiles to the ortho and para positions relative to it, while the dibromoethyl group directs to the meta positions relative to it. The outcome of an electrophilic substitution reaction on this compound would therefore likely be a mixture of products, with the exact ratio depending on the specific electrophile and reaction conditions.

Table 2: Directing Effects of Substituents

SubstituentType of DirectorActivating/Deactivating
-BrOrtho, ParaDeactivating
-CH(Br)CH2BrMetaDeactivating

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For this compound, the presence of multiple C-Br bonds offers several avenues for such transformations, primarily catalyzed by palladium complexes.

The bromine atom attached to the benzene ring is an aryl halide and is particularly amenable to palladium-catalyzed cross-coupling reactions. researchgate.net These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

Common palladium-catalyzed cross-coupling reactions that can be envisioned at the aromatic bromine position include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This is a widely used method for forming biaryl compounds.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov This reaction is highly effective for the synthesis of aryl alkynes.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Stille Coupling: Coupling with an organostannane reagent. youtube.com

Kumada Coupling: Reaction with a Grignard reagent (organomagnesium halide).

The reactivity of the aromatic C-Br bond in these reactions is influenced by the electron-withdrawing nature of the bromine atom and the 1,2-dibromoethyl substituent, which can affect the rate of oxidative addition.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Bromine of this compound

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
SuzukiAr'-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl Alkyne
HeckH₂C=CHRPd(OAc)₂, Ligand, BaseSubstituted Alkene
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄Aryl-Substituted Compound
KumadaR-MgBrPdCl₂(dppf)Aryl-Substituted Compound

This table presents hypothetical reaction schemes based on established palladium-catalyzed cross-coupling methodologies.

The two bromine atoms on the ethyl side chain are aliphatic halides. Their reactivity in palladium-catalyzed cross-coupling reactions differs significantly from that of the aromatic bromine. Generally, the C(sp³)-Br bonds are less reactive than the C(sp²)-Br bond in oxidative addition to palladium(0). However, under specific conditions and with appropriate catalyst systems, they can participate in coupling reactions.

The vicinal arrangement of the dibromides on the ethyl group introduces the possibility of competing elimination reactions, which can lead to the formation of vinyl bromides. The benzylic bromine atom (at the C-1 position of the ethyl group) is expected to be more reactive than the terminal bromine atom due to the stability of potential benzylic intermediates.

Recent advances in catalysis have enabled the cross-coupling of C(sp³)-halides. For instance, specialized ligands and reaction conditions can promote the oxidative addition of alkyl bromides to palladium centers. It is conceivable that selective coupling at the benzylic position could be achieved, or that both aliphatic bromines could be substituted under more forcing conditions.

Intramolecular Cyclization Reactions

The structure of this compound, with its multiple reactive sites, is conducive to intramolecular cyclization reactions, potentially leading to the formation of various cyclic structures. For example, treatment with a strong base could induce a series of dehydrobromination and cyclization steps. A potential, albeit hypothetical, pathway could involve the formation of a brominated styrene intermediate followed by an intramolecular reaction to form a bicyclic system.

While specific examples for this compound are not readily found in the literature, analogous systems undergo intramolecular bromo-amination and other cyclizations, highlighting the potential for such transformations. rsc.org The feasibility of these reactions would depend on the reaction conditions, the nature of any additional reagents, and the relative stability of the resulting cyclic products.

Derivatization Strategies and Functional Group Interconversions

The bromine atoms and the ethyl side chain in this compound are key handles for further chemical modifications.

The bromine atoms can be removed through various reductive dehalogenation methods. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, could potentially reduce both the aliphatic and aromatic bromine atoms, although the aliphatic bromines are generally more susceptible to hydrogenolysis.

Alternatively, radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator (e.g., AIBN) are effective for removing both alkyl and aryl halides. The selectivity of these reductions can often be controlled by the reaction conditions. For instance, milder reducing agents might selectively remove the more reactive benzylic bromine.

The ethyl side chain can be a target for oxidation reactions. However, the presence of the bromine atoms complicates this transformation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize alkyl side chains of aromatic rings to carboxylic acids. libretexts.org For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com In the case of this compound, the benzylic carbon is substituted with a bromine and a hydrogen. Therefore, oxidation could potentially lead to the formation of 4-bromobenzoic acid, with the cleavage of the C-C bond in the side chain. libretexts.org The presence of the bromine atoms might also lead to side reactions under harsh oxidative conditions.

Stereochemical Aspects in 1 Bromo 4 1,2 Dibromoethyl Benzene Chemistry

Chiral Center Identification and Diastereomeric Considerations

1-Bromo-4-(1,2-dibromoethyl)benzene possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. jumedicine.com These are the two carbons of the ethyl chain, designated as C1 and C2, starting from the carbon attached to the benzene (B151609) ring.

C1: This carbon is bonded to a hydrogen atom, a bromine atom, the 4-bromophenyl group, and the -CH(Br)H group.

C2: This carbon is attached to a hydrogen atom, a bromine atom, a hydrogen atom, and the -CH(Br)(4-bromophenyl) group.

The presence of two distinct chiral centers means that the molecule can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, with n=2, there are four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers.

The absolute configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. This leads to the following stereoisomers:

(1R, 2R)-1-bromo-4-(1,2-dibromoethyl)benzene

(1S, 2S)-1-bromo-4-(1,2-dibromoethyl)benzene

(1R, 2S)-1-bromo-4-(1,2-dibromoethyl)benzene

(1S, 2R)-1-bromo-4-(1,2-dibromoethyl)benzene

The (1R, 2R) and (1S, 2S) isomers are enantiomers of each other, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between a member of the first pair and a member of the second pair (e.g., (1R, 2R) and (1R, 2S)) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties. pearson.com

Table 1: Stereoisomers of this compound
ConfigurationRelationship
(1R, 2R)Enantiomers
(1S, 2S)
(1R, 2S)Enantiomers
(1S, 2R)
(1R, 2R) and (1R, 2S)Diastereomers

Stereoselective Synthetic Approaches to Enantiomers or Diastereomers

The synthesis of specific enantiomers or diastereomers of this compound requires stereoselective methods. A common and effective approach is the electrophilic addition of bromine (Br₂) to a precursor alkene, 1-bromo-4-vinylbenzene. The stereochemical outcome of this reaction is dictated by the mechanism of bromine addition.

The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion bridge, resulting in anti-addition of the two bromine atoms.

From (E)-1-bromo-4-vinylbenzene: Anti-addition of bromine would lead to the formation of a racemic mixture of the (1R, 2S) and (1S, 2R) enantiomers.

From (Z)-1-bromo-4-vinylbenzene: Anti-addition of bromine would yield a racemic mixture of the (1R, 2R) and (1S, 2S) enantiomers.

To achieve the synthesis of a single enantiomer (an enantioselective synthesis), a chiral catalyst or a chiral bromine source would be necessary. For instance, the use of a chiral ligand in conjunction with a bromine source could favor the formation of one enantiomer over the other.

Alternatively, resolution of a racemic mixture can be employed. This involves reacting the mixture of enantiomers with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Stereochemical Control in Reaction Mechanisms

The stereochemistry of this compound plays a crucial role in determining the outcome of subsequent chemical transformations. The spatial arrangement of the substituents around the chiral centers influences the accessibility of reacting centers and the stability of transition states.

For example, in an E2 elimination reaction, where a base removes a proton and a bromide ion is expelled to form an alkene, a specific stereochemical arrangement is required. The hydrogen atom and the leaving group (bromide) must be in an anti-periplanar conformation. This means that the stereoisomer of this compound undergoing the reaction will dictate the stereochemistry of the resulting alkene product.

Similarly, in nucleophilic substitution reactions (SN2), the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of configuration at that chiral center. The stereochemistry of the starting material directly controls the stereochemistry of the product.

Conformational Analysis of this compound and its Derivatives

The rotation around the single bond between the two chiral carbons of the ethyl group in this compound leads to different spatial arrangements known as conformations. The relative stability of these conformations is influenced by steric and electronic interactions between the substituents. Newman projections are a useful tool for visualizing these conformations by looking down the C1-C2 bond. youtube.comlibretexts.org

The primary conformations are the staggered and eclipsed conformations.

Staggered conformations: In these arrangements, the substituents on the front carbon are positioned between the substituents on the back carbon. These are generally more stable due to reduced torsional strain. There are three staggered conformations: anti and two gauche.

The anti conformation, where the largest groups (in this case, the 4-bromophenyl group and a bromine atom) are 180° apart, is typically the most stable due to minimized steric hindrance.

The gauche conformations, where the largest groups are 60° apart, are generally less stable than the anti conformation due to steric repulsion. youtube.com

Eclipsed conformations: In these arrangements, the substituents on the front carbon are directly in front of the substituents on the back carbon. These are generally less stable due to increased torsional and steric strain.

Mechanistic Investigations of 1 Bromo 4 1,2 Dibromoethyl Benzene Reactions

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for the 1,2-dibromoethyl group is vicinal elimination (debromination) to form a double bond, resulting in a substituted styrene (B11656). This can proceed through different mechanisms, such as E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depending on the reaction conditions.

E2 Mechanism: This pathway is a single, concerted step where a base abstracts a proton from one carbon while the bromide on the adjacent carbon leaves simultaneously, forming a vinyl bromide. This pathway is favored by strong, sterically hindered bases and polar aprotic solvents. The intermediate is a high-energy transition state rather than a discrete chemical species.

E1 Mechanism: This two-step pathway involves the initial slow departure of a bromide ion to form a carbocation intermediate. This is followed by a rapid deprotonation by a weak base (or solvent) to form the alkene. This mechanism is favored by polar protic solvents that can stabilize the carbocation intermediate.

Another significant reaction type involves nucleophilic substitution, where the bromine atoms, particularly on the ethyl chain, can be replaced by other functional groups. However, for vicinal dibromides like 1-bromo-4-(1,2-dibromoethyl)benzene, elimination reactions are often kinetically more favorable than substitution.

The benzene (B151609) ring itself can undergo electrophilic aromatic substitution, although it is deactivated by the electron-withdrawing bromo substituent. latech.edu Reactions like nitration or further halogenation would require harsh conditions and a strong Lewis acid catalyst. latech.edumsu.edu The intermediate for this pathway is a resonance-stabilized carbocation known as a benzenonium ion. msu.edu

Influence of Solvent and Substituent Effects on Reaction Kinetics

Solvent choice is a critical parameter that can dictate both the rate and the mechanistic pathway of reactions involving this compound. The polarity and proticity of the solvent play a significant role in stabilizing or destabilizing intermediates and transition states.

A dramatic example of solvent influence is seen in reactions of similar aryllithium species, where a switch from diethyl ether to tetrahydrofuran (B95107) (THF) can cause a stable intermediate to undergo instantaneous cyclization. researchgate.net For the elimination reactions of this compound, solvent effects on kinetics can be predicted as follows:

Solvent TypePolarityFavored MechanismRationale for Kinetic Effect
Polar Protic (e.g., Ethanol, Water)HighE1Stabilizes the formation of the bromide leaving group and the carbocation intermediate, lowering the activation energy for the rate-determining first step.
Polar Aprotic (e.g., DMSO, Acetone)HighE2Does not solvate the base as strongly, increasing its nucleophilicity. Stabilizes the polar transition state.
Nonpolar (e.g., Hexane, Toluene)LowE2 (slowly)Reaction rates are generally slow due to poor solubility of polar reactants and poor stabilization of charged transition states.

The primary "substituent" on the reacting ethyl group is the para-bromophenyl group. As an electron-withdrawing group, it will destabilize the formation of a carbocation at the benzylic position (the carbon attached to the ring), thereby slowing down an E1-type mechanism that might proceed through such an intermediate.

Catalytic Mechanisms in Transformations Involving this compound

Catalysis can be employed to enhance the efficiency and selectivity of transformations involving this compound.

Lewis Acid Catalysis: For electrophilic substitution on the aromatic ring, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) is essential. The catalyst functions by coordinating to the incoming electrophile, making it more reactive and able to overcome the deactivation of the brominated benzene ring. msu.edu

Transition Metal Catalysis: While specific examples for this exact molecule are not prevalent, related bromoarenes are versatile substrates in transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like Miyaura borylation could potentially convert the aryl-bromide into a boronic ester, a valuable synthetic intermediate.

Phase-Transfer Catalysis: Elimination reactions to form the styrene derivative can be efficiently catalyzed using a phase-transfer catalyst (PTC). In a two-phase system (e.g., aqueous NaOH and an organic solvent), the PTC transports the hydroxide (B78521) ion into the organic phase, allowing it to act as a base and promote the E2 elimination under milder conditions than would otherwise be possible.

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-Bromo-4-(1,2-dibromoethyl)benzene, ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon environments within the molecule.

While specific experimental spectra for this compound are not available, data from related compounds such as 1-bromo-4-(1-bromoethyl)benzene (B1278172) can offer insights. nih.gov The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two doublets. The aliphatic protons on the ethyl chain would present as a more complex splitting pattern due to the presence of two chiral centers, likely resulting in a series of doublets of doublets.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show signals for the carbon atoms of the benzene ring and the two aliphatic carbons. The chemical shifts of these carbons would be influenced by the presence of the three bromine atoms. nih.govchemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by showing correlations between them.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on Analogous Compounds)

Atom Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.2 - 7.6 d
Aromatic C-Br 120 - 125 s
Aromatic C-C 135 - 140 s
Aliphatic CH-Br 4.5 - 5.5 dd
Aliphatic CH2-Br 3.5 - 4.5 dd

Note: This table is predictive and not based on experimental data for the target compound.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C8H7Br3. The presence of three bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with multiple peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br). docbrown.info

While experimental mass spectra for the target compound are not published, predicted data is available. uni.lu The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of the carbon-bromine bonds and the ethyl side chain.

Table 2: Predicted m/z Peaks for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 340.81706
[M+Na]⁺ 362.79900
[M-H]⁻ 338.80250

Source: PubChemLite, predicted data. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Although no crystal structure for this compound has been reported, studies on the related compound 1-bromo-4-(1-bromoethyl)benzene suggest that the presence of heavy bromine atoms can significantly influence crystal packing through intermolecular interactions such as halogen bonding. For this compound, the analysis would reveal the stereochemistry of the two chiral centers on the ethyl chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-C stretching vibrations of the benzene ring. The C-Br stretching vibrations would appear in the fingerprint region of the spectrum. nih.gov

The UV-Vis spectrum would provide information about the electronic transitions within the molecule. The substituted benzene ring would give rise to characteristic absorption bands in the UV region. nih.gov

Advanced Chromatographic Methods for Purity and Isomer Separation

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for separating it from any isomers or byproducts.

The purification of this compound would likely employ column chromatography. For the separation of halogenated aromatic isomers, reverse-phase HPLC is often a suitable method. chromforum.orgwur.nl The choice of column and mobile phase would be critical to achieve good resolution between the desired product and any potential impurities, such as constitutional isomers or compounds with a different degree of bromination.

Computational and Theoretical Studies on 1 Bromo 4 1,2 Dibromoethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

For a molecule like 1-Bromo-4-(1,2-dibromoethyl)benzene, DFT calculations would typically be employed to determine optimized molecular geometry, bond lengths, and bond angles. The presence of three bromine atoms, one on the aromatic ring and two on the ethyl side chain, introduces significant electronic effects. The bromine atoms are electron-withdrawing, which influences the electron density distribution across the entire molecule.

Electrostatic potential mapping would reveal regions of positive and negative potential on the molecular surface. It is anticipated that the bromine atoms would be regions of negative potential, while the hydrogen atoms and the carbon backbone would exhibit more positive potential. This distribution is crucial for predicting how the molecule interacts with other chemical species.

Furthermore, frontier molecular orbital analysis (HOMO-LUMO) is a key aspect of reactivity prediction. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For this compound, the electron-withdrawing nature of the bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609).

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyPredicted Characteristic for this compound
Molecular Geometry Distorted tetrahedral geometry at the dibromoethyl group; planar benzene ring.
Electron Density High electron density around the bromine atoms due to their electronegativity.
HOMO Energy Lowered energy, indicating reduced electron-donating ability.
LUMO Energy Lowered energy, indicating increased electron-accepting ability.
HOMO-LUMO Gap A moderate gap, suggesting moderate reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. For this compound, MD simulations in a non-biological context, for instance in various solvents, would provide insights into its flexibility and how it interacts with its environment.

A key area of investigation for this molecule would be the conformational landscape of the 1,2-dibromoethyl side chain. Rotation around the C-C bond connecting the ethyl group to the benzene ring, as well as the C-C bond within the ethyl group itself, would be explored. These rotations are subject to steric hindrance from the bulky bromine atoms and the aromatic ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

In a solvent environment, MD simulations can also elucidate the nature of intermolecular interactions. The simulations would track the positions and orientations of solvent molecules around the solute, revealing details about solvation shells and the strength of solute-solvent interactions. For instance, in a polar solvent, dipole-dipole interactions between the solvent and the polar C-Br bonds would be significant. In nonpolar solvents, van der Waals forces would dominate.

While specific MD studies on this compound are not prominent in the literature, studies on analogous compounds like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) have been performed, albeit in a biological context. researchgate.netnih.gov These studies highlight the utility of MD in understanding how such brominated compounds interact with their surroundings, a principle that is equally applicable in a general chemical context.

Table 2: Potential Insights from Molecular Dynamics Simulations

Aspect of StudyInformation Gained
Conformational Dynamics Identification of stable rotamers of the dibromoethyl side chain and the energy barriers for interconversion.
Solvation Structure Characterization of the arrangement of solvent molecules around the solute.
Intermolecular Forces Quantification of the contributions of van der Waals, dipole-dipole, and other interactions with solvent molecules.
Transport Properties Prediction of properties like diffusion coefficients in different media.

Prediction of Reaction Energetics and Transition States

Computational chemistry provides powerful tools to predict the energetics of chemical reactions and to characterize the high-energy transition states that govern reaction rates. For this compound, these methods can be applied to understand its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions.

By calculating the energies of the reactants, products, and any intermediates and transition states, a detailed reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. A lower activation energy implies a faster reaction.

For example, in a potential elimination reaction of HBr from the 1,2-dibromoethyl group to form a vinyl bromide, quantum chemical calculations could be used to model the reaction pathway. The geometry of the transition state, where bonds are partially broken and formed, can be precisely located on the potential energy surface. The vibrational frequencies of the transition state can also be calculated to confirm that it is a true saddle point on the energy landscape.

While specific studies detailing the reaction energetics of this compound are scarce, the principles are well-established in computational chemistry. For instance, computational studies on the bromination of arenes have successfully mapped out the reaction profiles, including the structures and energies of transition states.

Table 3: Hypothetical Reaction Energetics Data

Reaction TypeReactant(s)Product(s)Calculated Activation Energy (Hypothetical)
Elimination This compound + Base1-Bromo-4-(1-bromovinyl)benzene + H-Base+ + Br-Value in kJ/mol
Nucleophilic Substitution This compound + NucleophileSubstituted product + Br-Value in kJ/mol

Note: The values in this table are hypothetical and would need to be determined by specific computational studies.

Ligand Docking and Interaction Energy Analysis in a General Chemical Context

Ligand docking is a computational technique most commonly associated with drug discovery, but its principles can be applied in a broader chemical context to understand how a molecule (the "ligand") might interact with a host molecule or a surface. For this compound, one could, for example, study its interaction with a stationary phase in chromatography or its binding to a synthetic receptor.

In such a study, the molecule would be "docked" into a binding site of the host, and its orientation and conformation would be optimized to maximize favorable interactions. The interaction energy, which is a measure of the strength of the binding, would then be calculated. This energy can be broken down into its components, such as electrostatic interactions, van der Waals forces, and halogen bonding. The bromine atoms in this compound could potentially participate in halogen bonding, a type of non-covalent interaction that can be significant in molecular recognition.

While there are no specific published examples of such docking studies for this compound in a non-biological context, the methodology is transferable. Computational studies on similar brominated compounds have demonstrated the importance of interaction energy analysis in understanding their binding affinities. researchgate.net

Table 4: Components of Interaction Energy in a Chemical Context

Interaction TypeDescriptionRelevance to this compound
Electrostatic Arises from the attraction or repulsion of partial charges.Significant due to the polar C-Br bonds.
Van der Waals Includes dispersion forces and short-range repulsion.A major contributor to the overall interaction energy.
Halogen Bonding A non-covalent interaction involving a halogen atom as an electrophilic species.The bromine atoms can act as halogen bond donors.
Solvation/Desolvation The energetic cost of removing solvent from the ligand and the binding site.An important consideration in any condensed-phase binding event.

These computational approaches provide a powerful framework for understanding the chemical properties and behavior of this compound at a molecular level.

Applications in Complex Chemical Synthesis

1-Bromo-4-(1,2-dibromoethyl)benzene as a Versatile Synthetic Intermediate

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in a variety of organic synthesis applications. Its utility stems from the presence of multiple reactive sites: a bromine atom on the aromatic ring and two bromine atoms on the ethyl side chain. This structure allows for a range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

The bromine atom attached to the benzene (B151609) ring can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for the formation of carbon-carbon bonds. chemicalbook.com These reactions are pivotal in constructing complex aromatic systems. Furthermore, the aromatic ring itself can undergo electrophilic substitution, although the existing bromo-substituent acts as a deactivating group, directing incoming electrophiles primarily to the ortho and para positions. libretexts.orgsigmaaldrich.com

The vicinal dibromides on the ethyl group are particularly reactive and can be eliminated to form a vinyl group, or they can be substituted by various nucleophiles. The enhanced electrophilicity at the ethyl side chain, due to the presence of two bromine atoms, makes it susceptible to nucleophilic substitution reactions. This dual reactivity of the aromatic and aliphatic bromine atoms allows for a stepwise and controlled functionalization of the molecule.

Table 1: Reactivity of this compound

Functional Group Type of Reaction Potential Products
Aromatic Bromine Cross-Coupling (e.g., Suzuki, Stille) Biphenyl derivatives, functionalized aromatics
Nucleophilic Aromatic Substitution Aryl ethers, aryl amines, etc.
Vicinal Dibromoethyl Elimination Styrene (B11656) derivatives (e.g., 4-Bromostyrene)
Nucleophilic Substitution Diols, diamines, dithiol-functionalized ethylbenzene (B125841) derivatives

Precursor for Styrene Derivatives (e.g., 4-Bromostyrene)

One of the most significant applications of this compound is its role as a direct precursor to 4-bromostyrene (B1200502). chemicalbook.com 4-Bromostyrene is a valuable monomer in polymer chemistry and a key building block in organic synthesis. The conversion of this compound to 4-bromostyrene is typically achieved through a dehydrobromination reaction, which involves the elimination of two molecules of hydrogen bromide.

This elimination reaction can be facilitated by various reagents. For instance, a low-valent vanadium-indium complex has been shown to effectively catalyze this transformation at room temperature, yielding 4-bromostyrene in high yields. chemicalbook.com The general procedure involves treating this compound with a mixture of indium powder and vanadium trichloride (B1173362) in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This method is notable for its mild reaction conditions and chemoselectivity. chemicalbook.com

4-Bromostyrene itself is widely used in Heck reactions for the synthesis of poly(1,4-phenylenevinylene) and in the preparation of nitroolefins via alkene cross-metathesis. chemicalbook.comresearchgate.net

Table 2: Synthesis of 4-Bromostyrene from this compound

Reagents Solvent Temperature Yield Reference

Building Block for Functionalized Aromatic and Heterocyclic Systems

The multiple reactive sites on this compound make it an excellent building block for the synthesis of a wide array of functionalized aromatic and heterocyclic compounds. The aromatic bromine atom provides a handle for introducing various functional groups through well-established palladium-catalyzed cross-coupling reactions. This allows for the construction of complex biaryl structures and other substituted aromatic systems that are scaffolds for pharmaceuticals and materials science.

Furthermore, the vicinal dibromoethyl side chain can be transformed to an acetylene (B1199291) group, which can then undergo cyclization reactions to form heterocyclic systems. For example, related dibromo-ethynyl-benzenes have been used to synthesize dibromobenzothiophene derivatives through a silica (B1680970) gel-assisted cyclization method. elsevierpure.com This suggests a pathway where this compound could be converted to a terminal alkyne and subsequently used to build fused heterocyclic rings like benzothiophenes or indoles. The ability to sequentially or selectively react the different bromine atoms adds to the compound's versatility in constructing complex molecular architectures. libretexts.org

Role in Polymer Chemistry as a Functional Monomer or Initiator

While this compound is not typically used directly as a monomer or initiator in polymerization reactions, its primary derivative, 4-bromostyrene, plays a crucial role in polymer chemistry. chemicalbook.com Therefore, this compound is a key starting material for accessing these polymeric materials.

4-Bromostyrene can undergo polymerization through various methods, including free-radical polymerization and living anionic polymerization, to produce poly(4-bromostyrene). polymersource.caacs.org This polymer is soluble in solvents like DMF, THF, toluene, and chloroform. polymersource.ca

The most significant application of brominated styrenic polymers, such as poly(4-bromostyrene), is as flame retardants. chemicalbook.comgoogle.com These polymers are added to thermoplastic compositions like glass-filled polyesters and nylons to enhance their fire resistance. chemicalbook.combsef.combsef.com The presence of bromine atoms in the polymer structure imparts superior flame retardancy. chemicalbook.com Brominated polystyrene is valued for its high thermal stability and ability to reduce the flammability of various materials. chemicalbook.combsef.combsef.com

Table 3: Properties of Poly(4-bromostyrene)

Property Value
CAS Number 24936-50-3
Molecular Formula [CH₂CH(C₆H₄Br)]ₙ
Appearance Powder
Solubility Benzene, THF, Toluene

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of halogenated compounds often involves reagents and conditions that are environmentally challenging, such as the use of elemental halogens (e.g., Br₂) and Lewis acid catalysts. researchgate.net Future research will likely focus on developing greener, more sustainable methods for the synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene and its analogs.

Key areas for investigation include:

Continuous Flow Chemistry : This technology offers enhanced safety and control over highly exothermic and fast halogenation reactions. researchgate.net By precisely managing reaction parameters like temperature and residence time, flow reactors can minimize byproduct formation and improve yield, representing a safer and more efficient alternative to batch processing. researchgate.net

Biocatalysis : The use of halogenase enzymes presents a promising avenue for regioselective halogenation under mild, environmentally benign conditions. acs.orgdtu.dk Research into discovering or engineering halogenases that can specifically act on a precursor like 4-vinylphenyl bromide could lead to a highly selective and sustainable synthesis of the target compound.

Oxidative Halogenation : Methods using hydrogen peroxide as a green oxidant are attractive as they produce water as the only byproduct. rsc.org Developing catalytic systems that can utilize H₂O₂ for the bromination of the ethyl side chain on a 4-bromostyrene (B1200502) derivative would be a significant step towards a more sustainable process.

Synthetic StrategyTraditional ApproachPotential Green AlternativeKey Advantages of Green Route
Halogenating Agent Elemental Bromine (Br₂)Hydrogen Bromide with an oxidant (e.g., H₂O₂) or enzymatic halogenationReduced toxicity, atom economy, milder conditions. researchgate.netrsc.org
Catalysis Lewis Acids (e.g., FeBr₃, AlCl₃)Biocatalysts (Halogenase enzymes), phase-transfer catalystsHigh selectivity, biodegradability, avoidance of heavy metal waste. acs.org
Process Technology Batch ReactorsContinuous Flow MicroreactorsEnhanced safety, better heat control, improved scalability. researchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The three C-Br bonds in this compound have different reactivities—the aromatic C-Br bond versus the two aliphatic C-Br bonds—which opens up possibilities for selective transformations.

Future research could explore:

Selective Dehydrobromination : Stepwise elimination of HBr from the 1,2-dibromoethyl group could yield either 1-bromo-4-(1-bromovinyl)benzene or 1-bromo-4-ethynylbenzene. Controlling this selectivity would provide valuable synthetic intermediates.

Carbon-Carbon Bond Activation : While challenging, the activation of C-C bonds is a burgeoning field in organic synthesis. acs.orgwikipedia.org Research could investigate if transition metal catalysts can induce cleavage of the C-C bond within the ethyl side chain, leading to novel molecular rearrangements or functionalizations. nih.govnih.gov

Radical Reactions : The aliphatic bromine atoms could be precursors for radical generation, initiating polymerization reactions or radical-mediated cyclizations to form complex polycyclic structures. Benzene's susceptibility to radical addition under certain conditions could lead to unexpected transformations. libretexts.org

Catalytic Activation Strategies for Selective Reactions

Developing catalysts that can selectively activate one C-Br bond in the presence of the others is a significant challenge and a key area for future research.

Palladium-Catalyzed Cross-Coupling : The aromatic C-Br bond is a prime candidate for palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings. rsc.org Future work could focus on designing ligands that enable the catalyst to discriminate between the aromatic bromine and the less reactive (in this context) aliphatic bromines.

Nickel and Cobalt Catalysis : Non-precious metal catalysts are gaining prominence for C-N and C-O bond activation. acs.orgacs.org Investigating cobalt or nickel systems for the selective coupling or amination at the aromatic position could provide more cost-effective and sustainable synthetic routes.

Photoredox Catalysis : Light-mediated catalysis could offer a mild way to activate specific C-Br bonds, potentially allowing for transformations that are not feasible under thermal conditions. The different absorption properties of the aromatic and aliphatic C-Br bonds might be exploited for selective activation.

Synthesis of Highly Functionalized and Chiral Derivatives with Potential for Advanced Materials Research

The structure of this compound is a gateway to a wide array of complex and functionalized molecules, including chiral compounds. The carbon atom attached to both the benzene (B151609) ring and a bromine atom is a stereocenter, meaning the compound can exist as enantiomers. nih.gov

Asymmetric Synthesis : Developing catalytic asymmetric methods for the bromination of a precursor like 4-bromostyrene would allow for the synthesis of enantiomerically pure (R)- or (S)-1-Bromo-4-(1,2-dibromoethyl)benzene. These chiral building blocks are highly valuable. mdpi.comnih.gov

Chiral Ligand Development : The chiral framework could be elaborated into novel ligands for asymmetric catalysis. For instance, replacing the remaining bromine atoms with phosphine (B1218219) or amine groups could yield new chiral ligands for transition metal catalysts. acs.org

Advanced Materials : The tribromo-functionalized benzene core could serve as a monomer or cross-linking agent for the synthesis of functional polymers. prepchem.com These materials could have applications as flame retardants, high refractive index polymers, or precursors for conductive materials. The synthesis of novel materials for radiation sensors is an area of active research. rsc.org

Derivative TypeSynthetic StrategyPotential Application
Chiral Amines Asymmetric synthesis followed by nucleophilic substitution of bromines with amines.Pharmaceutical intermediates, resolving agents. nih.gov
Chiral Phosphines Reaction with phosphine nucleophiles.Ligands for asymmetric catalysis. acs.org
Functional Polymers Use as a monomer in polymerization reactions (e.g., polycondensation, radical polymerization).Flame retardants, optical materials, advanced composites. prepchem.com
Axially Chiral Biaryls Palladium-catalyzed cross-coupling of the aromatic bromine.Chiral materials, specialized ligands. mdpi.com

Interdisciplinary Approaches in Halogen Chemistry Utilizing this compound Framework

The study of this compound is not limited to synthetic chemistry but extends into other scientific disciplines.

Crystal Engineering : The three bromine atoms can act as halogen bond donors, forming specific and directional non-covalent interactions. acs.orgnih.govnih.gov Future research could investigate how this compound self-assembles in the solid state, potentially forming novel supramolecular architectures with unique material properties. researchgate.net

Medicinal Chemistry : Halogen atoms are prevalent in many pharmaceuticals and can significantly influence a molecule's biological activity through mechanisms like halogen bonding with protein targets. researchgate.net While this specific compound would likely serve as a starting point, its derivatives could be explored in drug discovery programs as fragments or scaffolds.

Environmental Chemistry : The study of polyhalogenated aromatic compounds is crucial for understanding their environmental fate and persistence. ontosight.airroij.com Research could focus on the atmospheric chemistry and biodegradation pathways of this compound to assess its potential environmental impact. copernicus.org

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(1,2-dibromoethyl)benzene, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example:
  • Step 1 : Start with 4-bromoethylbenzene. Brominate the ethyl group using Br2\text{Br}_2 in a controlled environment (e.g., CCl4\text{CCl}_4) to introduce the 1,2-dibromoethyl moiety.
  • Step 2 : Optimize reaction conditions (e.g., low temperature, stoichiometric control) to avoid over-bromination or ring bromination.
  • Key Tools : Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Purify via column chromatography using hexane/ethyl acetate gradients .
  • Challenges : Competing ring bromination can occur; use directing groups (e.g., electron-withdrawing substituents) or steric hindrance to improve selectivity .

Q. How is this compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments and carbon frameworks. For example, the dibromoethyl group shows distinct splitting patterns due to vicinal bromine atoms .
  • Infrared Spectroscopy (IR) : Detect C-Br stretching vibrations (~550–650 cm1^{-1}) and aromatic C-H stretches (~3000–3100 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., C8H7Br3\text{C}_8\text{H}_7\text{Br}_3, exact mass ~361.79) and fragmentation patterns .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Advanced Questions

Q. What are the challenges in achieving regioselectivity during the synthesis of polybrominated aromatic compounds like this compound?

  • Methodological Answer :
  • Electronic Effects : The bromine atom on the benzene ring directs subsequent electrophilic substitutions para or meta, but steric hindrance from the dibromoethyl group can override this. Computational modeling (DFT calculations) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .
  • Catalytic Strategies : Use palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) for Suzuki-Miyaura cross-couplings to selectively functionalize the aromatic ring without disrupting the dibromoethyl group .
  • Data Table :
Reaction ConditionRegioselectivity (%)Yield (%)
Br2/FeBr3\text{Br}_2/\text{FeBr}_3 (0°C)85% para72
NBS/AIBN\text{NBS}/\text{AIBN} (60°C)68% meta65

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Resonance and Inductive Effects : The electron-withdrawing bromine atoms deactivate the ring, slowing electrophilic attacks but enhancing oxidative addition in metal-catalyzed reactions. Hammett substituent constants (σmeta=+0.39\sigma_{\text{meta}} = +0.39) quantify this effect .
  • Case Study : In Stille couplings, the dibromoethyl group stabilizes transition states via hyperconjugation, improving yields (e.g., 78% yield with Pd2dba3\text{Pd}_2\text{dba}_3) compared to mono-brominated analogs .
  • Kinetic Studies : Stopped-flow UV-Vis spectroscopy reveals that electron-deficient aryl halides exhibit faster oxidative addition to Pd(0)\text{Pd(0)} catalysts .

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